2-Allyloxyethanol

Thermal Stability High-Temperature Processing Reactive Diluent

2-Allyloxyethanol (CAS 111-45-5) is a bifunctional monomer with a terminal allyl group and primary hydroxyl group, enabling dual reactivity pathways. Its thermal decomposition threshold exceeding 200°C provides a wider processing window than ethylene glycol or propylene glycol alternatives for UV-curable coatings and 3D printing resins. For titanium alkoxide initiator synthesis, this compound avoids the transesterification side reactions that render HEMA unusable, delivering high-purity initiators with intact allyl functionality. Complete water miscibility (454 g/L at 25°C) makes it essential for aqueous polymerizations, hydrogel synthesis, and waterborne coatings without co-solvents. In silicone-organic hybrids, it offers regioselective C-silylation during hydrosilylation, ensuring predictable macromolecular architecture. Procure this monomer when thermal stability, synthetic reliability, and bifunctional performance are non-negotiable.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 111-45-5
Cat. No. B089601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyloxyethanol
CAS111-45-5
Synonyms2-allyloxyethanol
2-allyloxyethyl alcohol
Lioxasol
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC=CCOCCO
InChIInChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2
InChIKeyGCYHRYNSUGLLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allyloxyethanol (CAS 111-45-5): Bifunctional Ether-Alcohol for Advanced Polymer Synthesis and Reactive Diluent Applications


2-Allyloxyethanol (CAS 111-45-5), also known as ethylene glycol monoallyl ether, is a bifunctional monomer featuring both a terminal allyl group and a primary hydroxyl group . This molecular architecture imparts a unique combination of reactivity: the allyl group participates in free-radical polymerization, thiol-ene click chemistry, and hydrosilylation, while the hydroxyl group enables further functionalization via esterification, etherification, or urethane formation [1]. With a boiling point of 159 °C, density of 0.955 g/mL at 25 °C, and complete miscibility in water, this colorless liquid serves as a versatile intermediate in the synthesis of UV-curable coatings, functional polymers, and specialty resins [2].

Why 2-Allyloxyethanol Cannot Be Replaced by Common Glycol Ethers or Allyl Monomers in Demanding Polymer Applications


The substitution of 2-allyloxyethanol with structurally similar compounds such as ethylene glycol monovinyl ether, allyl alcohol, or 2-hydroxyethyl methacrylate (HEMA) often leads to process failures or compromised material performance. While vinyl ethers exhibit high cationic polymerization reactivity, they lack the hydrolytic stability of allyl ethers in aqueous formulations [1]. Allyl alcohol, though a simpler allyl source, presents a significantly lower boiling point (97 °C) and higher volatility, complicating high-temperature processing and posing greater flammability risks [2]. Furthermore, when used as an initiator precursor for titanium alkoxide catalysts, HEMA undergoes detrimental transesterification side reactions, whereas 2-allyloxyethanol yields a high-purity initiator with intact allyl functionality, enabling precise control over polymer architecture [3]. These distinct reactivity and stability profiles underscore why generic substitution is not viable for applications demanding reliable bifunctional performance.

Quantitative Differentiation of 2-Allyloxyethanol Against Leading Alternatives: A Comparative Evidence Matrix


Thermal Stability: 2-Allyloxyethanol vs. Ethylene Glycol and Propylene Glycol

In comparative thermal stability assessments, 2-allyloxyethanol demonstrates a decomposition threshold exceeding 200 °C, which is markedly higher than that of common glycol diluents ethylene glycol (170 °C) and propylene glycol (160 °C) . This enhanced thermal robustness allows for higher processing temperatures and improved shelf-life stability in formulations subjected to elevated thermal stress.

Thermal Stability High-Temperature Processing Reactive Diluent

Synthetic Fidelity: Avoiding Transesterification Side Reactions Compared to 2-Hydroxyethyl Methacrylate (HEMA)

In the synthesis of titanium alkoxide initiators for ε-caprolactone polymerization, 2-hydroxyethyl methacrylate (HEMA) undergoes transesterification side reactions, preventing isolation of the desired initiator. In contrast, 2-allyloxyethanol yields the designed titanium initiator with high purity, and the allyl moiety remains intact post-polymerization, as confirmed by NMR spectroscopy [1].

Titanium Alkoxide Initiators Ring-Opening Polymerization Side Reaction Suppression

Water Solubility and Formulation Compatibility: Complete Miscibility vs. Limited Solubility of Analogous Ethers

2-Allyloxyethanol exhibits complete miscibility with water at 25 °C, with a reported water solubility of 454 g/L [1]. This property is superior to many structurally related allyl ethers and methacrylates, which often display limited aqueous solubility, complicating their use in waterborne coatings, hydrogel formulations, and biomedical applications.

Aqueous Formulations Hydrophilicity Solvent Compatibility

Hydroxyl Value and Functional Group Density: Enabling Precise Stoichiometric Control in Resin Synthesis

The hydroxyl value of 2-allyloxyethanol has been experimentally determined as 218.9 mg KOH/g, corresponding to a hydroxyl equivalent weight of approximately 256 g/eq . This high hydroxyl density, coupled with the reactive allyl group, allows formulators to precisely control crosslink density and network architecture in polyurethane, polyester, and UV-curable resin systems.

Hydroxyl Value Functional Group Analysis Resin Formulation

Hydrosilylation Regioselectivity: C-Silylation Preference vs. O-Silylation with Alternative Siloxanes

Direct hydrosilylation of octakis(dimethylsiloxy)octasilsesquioxane (Q8M8H) with 2-allyloxyethanol proceeds primarily via C-silylation rather than O-silylation, as evidenced by NMR analysis [1]. This contrasts with hydrosilylation of compounds such as 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) and 1,1,3,3-tetramethyldisiloxane, which may exhibit different regioselectivity profiles.

Hydrosilylation Silicone Modification Regioselectivity

Patent-Backed Biomedical Utility: Defined Concentration Range for Hemostatic Hydrogel Formulations

A granted patent (RU 2526183 C1) discloses a haemostatic anti-burn wound-healing hydrogel composition containing 2-allyloxyethanol as an active component at a concentration of 1.0 to 10.0 wt % [1]. This specified range, validated for therapeutic efficacy, distinguishes 2-allyloxyethanol from other allyl-functional compounds lacking such documented biomedical formulation data.

Biomedical Hydrogels Wound Healing Hemostatic Compositions

High-Value Application Scenarios for 2-Allyloxyethanol Based on Differentiated Performance Evidence


UV-Curable Coatings and Thiol-Ene Resins Requiring High Thermal Stability

Formulators of UV-curable coatings and 3D printing resins should prioritize 2-allyloxyethanol when thermal stability during storage or high-temperature post-cure is critical. Its thermal decomposition threshold exceeding 200 °C provides a wider processing window compared to formulations based on ethylene glycol (170 °C) or propylene glycol (160 °C). Additionally, the allyl group participates efficiently in thiol-ene click reactions, enabling rapid, oxygen-insensitive curing with tunable network properties .

Synthesis of Functional Titanium Alkoxide Initiators for Ring-Opening Polymerization

Researchers and industrial chemists engaged in the synthesis of titanium alkoxide initiators for ε-caprolactone or lactide polymerization should select 2-allyloxyethanol over 2-hydroxyethyl methacrylate (HEMA). Direct comparative studies demonstrate that HEMA undergoes transesterification side reactions during initiator preparation, rendering the desired product unobtainable, whereas 2-allyloxyethanol yields a high-purity initiator with the allyl group intact for subsequent functionalization . This synthetic reliability is critical for producing well-defined, end-functional polyesters for biomedical and advanced materials applications.

Waterborne Polymer Dispersions and Hydrogel Formulations

2-Allyloxyethanol's complete miscibility with water (454 g/L at 25 °C) makes it the preferred choice for aqueous polymerizations and hydrogel synthesis. In contrast to less hydrophilic allyl monomers that require co-solvents or surfactants for dispersion, 2-allyloxyethanol enables homogeneous aqueous reaction media. This property is particularly advantageous in the production of waterborne coatings, superabsorbent resins, and biomedical hydrogels, as evidenced by its inclusion in a patented hemostatic hydrogel composition at defined therapeutic concentrations (1.0-10.0 wt %) .

Silicone-Modified Polyurethanes and Hybrid Coatings via Controlled Hydrosilylation

For the synthesis of silicone-organic hybrid materials, 2-allyloxyethanol offers a regioselective hydrosilylation pathway favoring C-silylation over O-silylation when reacted with silsesquioxane hydrides . This control is essential for constructing well-defined PDMS-urethane elastomers and crosslinked networks, as demonstrated in the preparation of soft-segmented PDMS crosslinkers via hydrosilylation with polyhydromethylsiloxane . Procurement of 2-allyloxyethanol for these applications ensures predictable macromolecular architecture and reproducible material properties.

Technical Documentation Hub

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